molecular formula C8H14Cl2N2O2 B017759 Pyridoxamine dihydrochloride CAS No. 524-36-7

Pyridoxamine dihydrochloride

Cat. No.: B017759
CAS No.: 524-36-7
M. Wt: 241.11 g/mol
InChI Key: HNWCOANXZNKMLR-UHFFFAOYSA-N
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Description

Pyridorin, also known as pyridoxamine, is one form of vitamin B6. It is based on a pyridine ring structure with hydroxyl, methyl, aminomethyl, and hydroxymethyl substituents. Pyridorin is known for its ability to scavenge free radical species and carbonyl species formed in sugar and lipid degradation, as well as chelate metal ions that catalyze Amadori reactions .

Preparation Methods

Pyridorin can be synthesized through various methods. One common method involves the condensation of cyanoacetamide with 1,3-dicarbonyl compounds. Another industrial method is based on the condensation of 1,3-oxazole derivatives and dienophiles. This two-stage process involves the formation of adducts, followed by aromatization and catalytic hydrogenation .

Chemical Reactions Analysis

Pyridorin undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and strong organometallic bases for nucleophilic substitutions. Major products formed from these reactions include pyridoxal, pyridoxal phosphate, and various metal complexes .

Scientific Research Applications

Diabetic Nephropathy

Pyridoxamine dihydrochloride has been extensively studied for its potential in treating diabetic nephropathy. Research indicates that it inhibits the formation of advanced glycation end-products (AGEs), which are implicated in various diabetic complications. A notable study (the PIONEER trial) aimed to evaluate the efficacy of pyridoxamine in patients with chronic kidney disease (CKD) secondary to diabetes. Although the pilot study did not show significant changes in serum creatinine levels, it provided valuable insights for future trials .

Table 1: Summary of Clinical Studies on this compound

Study NameYearPopulationOutcome MeasureResult Summary
PIONEER Trial2015Diabetic NephropathyΔSCr over 52 weeksNo significant effect detected
Pilot Study2009CKD PatientsProtein-to-creatinine ratioSuggested need for longer stabilization periods
Comparative Study2014Diabetic RatsKidney histology improvementPyridoxamine showed superior results compared to aminoguanidine

Neuropathy and Retinopathy

Preclinical studies suggest that pyridoxamine may also be effective in treating diabetic neuropathy and retinopathy. It acts by scavenging reactive oxygen species, thereby protecting neuronal and retinal cells from oxidative stress .

Radioprotection

Another interesting application is in radioprotection. Pyridoxamine demonstrated superior protective effects against ionizing radiation-induced gastrointestinal damage compared to FDA-approved radioprotectors like amifostine. This is attributed to its ability to scavenge reactive carbonyl species effectively .

Regulatory Status

Initially marketed as a dietary supplement, this compound was reclassified as a pharmaceutical drug by the FDA due to its therapeutic potential in diabetic nephropathy treatment .

Mechanism of Action

Pyridorin exerts its effects through several mechanisms:

Comparison with Similar Compounds

Pyridorin is part of the vitamin B6 family, which includes pyridoxine and pyridoxal. While all three compounds share similar structures and functions, pyridorin is unique in its ability to inhibit the Maillard reaction and form metal ion complexes. This makes it particularly effective in preventing the formation of AGEs and ALEs, which are associated with diabetic complications .

Similar compounds include:

Pyridorin’s unique properties make it a valuable compound in both scientific research and medical applications.

Biological Activity

Pyridoxamine dihydrochloride, also known as Pyridorin™, is a derivative of vitamin B6 that has garnered attention for its potential therapeutic applications, particularly in the context of diabetic nephropathy and other metabolic disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical findings, and relevant case studies.

This compound exhibits several biological activities that contribute to its therapeutic effects:

  • Inhibition of Advanced Glycation End Products (AGEs) : Pyridoxamine is known to inhibit the formation of AGEs, which are implicated in various diabetic complications. This inhibition helps mitigate oxidative stress and inflammation, key factors in the progression of diabetic nephropathy .
  • Antioxidant Properties : Pyridoxamine acts as a scavenger of reactive oxygen species (ROS), thereby protecting renal cells from oxidative damage. This property is particularly beneficial in conditions characterized by oxidative stress, such as diabetes .
  • Regulation of Lipid Metabolism : Studies indicate that pyridoxamine can help control plasma lipid levels, further supporting its role in metabolic health .

Diabetic Nephropathy Trials

The efficacy of this compound has been evaluated in several clinical trials focused on diabetic nephropathy:

  • PIONEER Study : This pilot study aimed to assess the impact of pyridoxamine on renal function in patients with diabetic nephropathy. Although the primary endpoint did not show significant differences between treatment and placebo groups, post-hoc analyses suggested potential benefits in specific subgroups based on baseline kidney function .
  • Phase 3 Trials : Ongoing Phase 3 trials are investigating the long-term effects of pyridoxamine on kidney function deterioration in patients with type 2 diabetes. The primary outcome measures include changes in serum creatinine levels and the incidence of end-stage renal disease (ESRD) over time .

Summary of Clinical Data

Study NamePopulationDosagePrimary OutcomeResults
PIONEER Pilot StudyPatients with DN150 mg or 300 mg BIDChange in serum creatinine (ΔSCr)No significant effect overall; trends in some subgroups
Phase 3 TrialPatients with type 2 diabetes300 mg BIDTime to ≥50% increase in SCr or ESRDOngoing; expected results pending

Case Studies

Several case studies have illustrated the potential benefits and applications of this compound:

  • Case Study on Seizures : An elderly patient who experienced new-onset seizures was treated successfully with pyridoxine, suggesting that derivatives like pyridoxamine may also play a role in neurological conditions related to vitamin B6 deficiency .
  • Primary Hyperoxaluria Type I (PH1) : Research indicates that pyridoxamine may be beneficial for certain genetic variants associated with PH1, a condition characterized by excessive oxalate production leading to kidney stones and renal failure. In vitro studies showed that pyridoxamine could enhance the detoxification capacity of cells expressing defective enzymes involved in glyoxylate metabolism .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties researchers must consider when handling pyridoxamine dihydrochloride in laboratory settings?

this compound (CAS 524-36-7) is a hygroscopic solid with a molecular weight of 241.11 g/mol and molecular formula C₈H₁₂N₂O₂·2HCl. Its melting point ranges from 224–226°C (dec.), and it is highly soluble in water (100 mg/mL). Storage should prioritize airtight containers at 2–8°C to prevent degradation, as exposure to moisture or high temperatures may alter stability. Handling requires standard laboratory precautions, including impermeable gloves and protective eyewear, though no specialized breathing equipment is needed .

Q. How can this compound be synthesized and purified for experimental use?

Synthesis typically involves catalytic hydrogenation of pyridoxal hydrochloride derivatives under controlled pH conditions. Post-synthesis purification employs recrystallization using ethanol-water mixtures to achieve ≥95% purity (HPLC). Isotopically labeled variants (e.g., deuterated forms like [²H₃]-pyridoxamine dihydrochloride) are synthesized via deuterium exchange reactions and validated using mass spectrometry .

Q. What analytical methods are validated for quantifying this compound in pharmaceutical formulations?

Reverse-phase HPLC with UV detection (λ = 290 nm) is widely used. A validated method employs a C18 column (3.0 × 150 mm, 5 µm) at 30°C, with a mobile phase of 0.1% phosphoric acid and methanol (95:5 v/v). Linear ranges for quantification are 2.05–20.5 µg/mL (r = 0.9999), with recoveries averaging 101.6% (RSD <1.4%) .

Advanced Research Questions

Q. What mechanisms underlie this compound’s role in inhibiting advanced glycation end-products (AGEs) in diabetic complications?

this compound acts as a carbonyl scavenger, blocking AGE formation by trapping reactive dicarbonyl intermediates like methylglyoxal. It also chelates transition metals (e.g., Cu²⁺), reducing oxidative stress. Preclinical studies in streptozotocin-induced diabetic rats showed a 40% reduction in renal AGE accumulation and normalized creatinine clearance .

Q. How should researchers design clinical trials to evaluate this compound’s efficacy in diabetic nephropathy?

The PIONEER-CSG-17 trial (NCT03243903) provides a template: a double-blind, randomized, placebo-controlled design with 52-week treatment periods. Patients are stratified by baseline serum creatinine (1.3–2.5 mg/dL) and randomized to 150 mg or 300 mg twice daily. Primary endpoints include changes in serum creatinine and urinary protein-to-creatinine ratios. Subgroup analyses focus on early-stage nephropathy (serum creatinine 1.3–1.85 mg/dL), where treatment effects are most pronounced .

Q. What challenges exist in interpreting contradictory results from this compound clinical studies?

Discrepancies arise from heterogeneous patient populations and endpoint selection. For example, the PYR-210 trial reported no significant overall proteinuria reduction but noted a 25% improvement in creatinine stabilization in mild nephropathy subgroups. Adequate powering for subgroup analyses and standardized inclusion criteria (e.g., eGFR thresholds) are critical to resolving contradictions .

Q. How do isotopic labeling techniques aid in studying this compound’s metabolic pathways?

Deuterated analogs (e.g., [²H₃]-pyridoxamine) enable tracking of metabolic flux via LC-MS/MS. In yeast models, [²H₂]-labeled precursors revealed that pyridoxamine contributes carbon and nitrogen to thiamine biosynthesis, confirming its role as a metabolic intermediate .

Q. What preclinical models demonstrate this compound’s nephroprotective effects?

Streptozotocin-diabetic rats treated with 50 mg/kg/day pyridoxamine showed 50% lower glomerular sclerosis indices and reduced urinary TGF-β1 levels. KK-Ay/Ta mice models demonstrated dose-dependent reductions in renal AGEs (up to 60%) and improved endothelial function via NO synthase activation .

Properties

IUPAC Name

4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol;dihydrochloride
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InChI

InChI=1S/C8H12N2O2.2ClH/c1-5-8(12)7(2-9)6(4-11)3-10-5;;/h3,11-12H,2,4,9H2,1H3;2*1H
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InChI Key

HNWCOANXZNKMLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CN)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O2
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DSSTOX Substance ID

DTXSID6045088
Record name Pyridoxamine dihydrochloride
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Molecular Weight

241.11 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index] White to off-white solid; [Acros Organics MSDS]
Record name Pyridoxamine dihydrochloride
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Vapor Pressure

0.00000144 [mmHg]
Record name Pyridoxamine dihydrochloride
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CAS No.

524-36-7, 1173023-45-4
Record name Pyridoxamine dihydrochloride
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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